molecular formula C8H10ClN3 B600133 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride CAS No. 173159-45-0

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Cat. No.: B600133
CAS No.: 173159-45-0
M. Wt: 183.639
InChI Key: KAHZHPQAMUDHSL-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(2-Pyridyl)imidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-6-5-11-4-2-3-7(9)8(11)10-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHZHPQAMUDHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671922
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173159-45-0
Record name 2-Methylimidazo[1,2-a]pyridin-8-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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